REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding balls
|
Type
|
CUSTOM
|
Details
|
The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crystalline material that formed
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding balls
|
Type
|
CUSTOM
|
Details
|
The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crystalline material that formed
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding balls
|
Type
|
CUSTOM
|
Details
|
The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crystalline material that formed
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding balls
|
Type
|
CUSTOM
|
Details
|
The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crystalline material that formed
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grinding balls
|
Type
|
CUSTOM
|
Details
|
The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The crystalline material that formed
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |